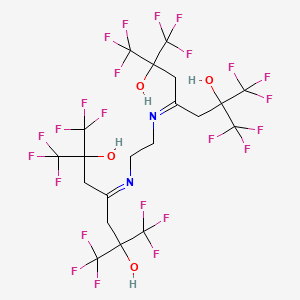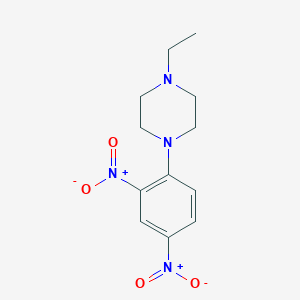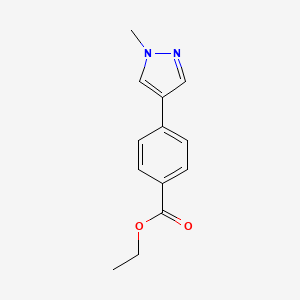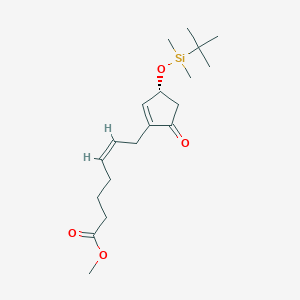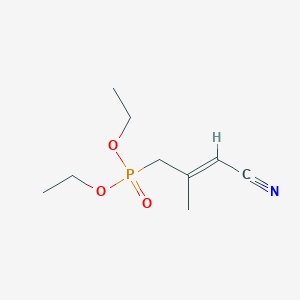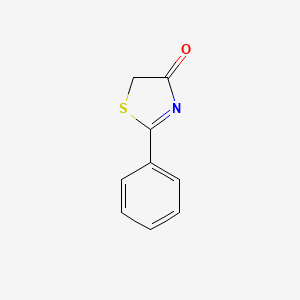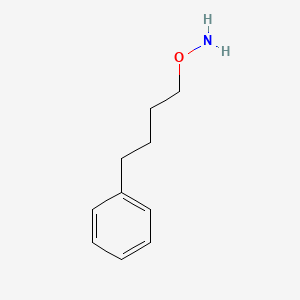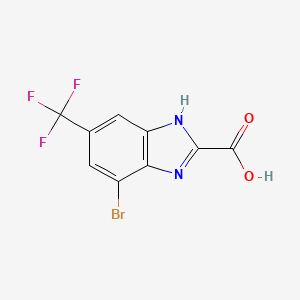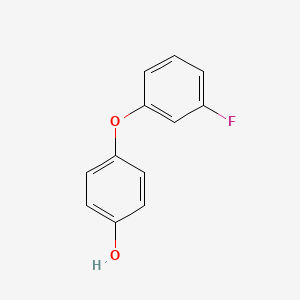
4-(3-Fluorophenoxy)phenol
Übersicht
Beschreibung
4-(3-Fluorophenoxy)phenol: is an organic compound with the molecular formula C12H9FO2 It consists of a phenol group substituted with a 3-fluorophenoxy group
Wirkmechanismus
Target of Action
This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body . .
Mode of Action
As a phenolic compound, it may exert its effects through interactions with proteins and enzymes, potentially altering their function
Biochemical Pathways
Phenolic compounds, including 4-(3-Fluorophenoxy)phenol, are primarily synthesized via the shikimic acid pathway in plants . They play key roles in alleviating stress, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, and antioxidative capacity . .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches the site of action after administration
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with various cellular components . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenoxy)phenol typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 3-fluorophenol and 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (Cu) can yield this compound. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Metal-Catalyzed Cross-Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid reacts with 4-bromophenol in the presence of a palladium catalyst (Pd) and a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-(3-Fluorophenoxy)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol or fluorophenoxy groups are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of phenolic alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel materials with specific properties.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of polymers, adhesives, and coatings due to its ability to impart specific properties such as thermal stability and flame resistance.
- Applied as an antioxidant and ultraviolet absorber in various industrial products.
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorophenoxy)phenol: Similar structure but with the fluorine atom in the para position relative to the phenoxy group.
4-Methoxyphenol: Contains a methoxy group instead of a fluorophenoxy group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a fluorophenoxy group.
Uniqueness:
- The presence of the 3-fluorophenoxy group in 4-(3-Fluorophenoxy)phenol imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
- Compared to its analogs, this compound may exhibit distinct pharmacological and industrial applications due to the specific positioning of the fluorine atom.
Eigenschaften
IUPAC Name |
4-(3-fluorophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZCKPNKHGSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)

